2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2-chloro substituent on the benzene ring and an indoline moiety substituted at the 6-position with a cyclopropanecarbonyl group. Its structure combines a sulfonamide backbone with a rigid cyclopropane ring, which may influence its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-3-1-2-4-17(15)25(23,24)20-14-8-7-12-9-10-21(16(12)11-14)18(22)13-5-6-13/h1-4,7-8,11,13,20H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSJMHIFURKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole scaffold. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . The resulting indole intermediate is then subjected to further reactions to introduce the sulfonamide and cyclopropanecarbonyl groups.
Chemical Reactions Analysis
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and antiviral properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial infections, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-Bromo-1-(cyclopropanecarbonyl)-N-(1H-indol-6-yl)indoline-6-sulfonamide (Compound 1x)
- Structural Differences : Replaces the 2-chlorobenzenesulfonamide group with a brominated indoline-sulfonamide and an indole substituent.
- Biological Relevance : Acts as an autophagy inhibitor, highlighting the role of indoline-sulfonamide frameworks in modulating cellular pathways .
- Key Distinction : The bromine atom and indole moiety may enhance lipophilicity and target affinity compared to the chloro-substituted analogue.
Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide) Structural Differences: Substitutes the indoline-cyclopropanecarbonyl group with a triazine-urea moiety. Functional Role: A herbicide targeting acetolactate synthase (ALS) in plants, demonstrating the versatility of 2-chlorobenzenesulfonamides in agrochemical applications . Key Distinction: The triazine group facilitates herbicidal activity, whereas the indoline-cyclopropane structure in the target compound may favor pharmacological applications.
N-Substituted 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides
- Structural Differences : Features a benzo[cd]indole core instead of indoline and lacks the cyclopropanecarbonyl group.
- Synthesis : Prepared via chlorosulfonic acid-mediated sulfonation, analogous to methods used for benzenesulfonamide derivatives .
- Key Distinction : The 2-oxo-1,2-dihydro group may reduce conformational flexibility compared to the cyclopropane ring in the target compound.
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as cyclopropanecarbonyl chloride coupling to indoline amines (e.g., as in ) , followed by sulfonamide formation via chlorosulfonic acid () .
- Biological Implications : The cyclopropane ring may enhance metabolic stability and membrane permeability compared to linear alkyl chains in other sulfonamides. This feature is critical for drug candidates targeting intracellular pathways .
- Selectivity: The 2-chloro substituent on the benzene ring could induce steric and electronic effects that differentiate its receptor-binding profile from non-halogenated analogues (e.g., Chlorsulfuron’s triazine group enables plant-specific activity) .
Biological Activity
2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is a novel compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro group : Enhances lipophilicity and potential biological activity.
- Indolin-6-yl moiety : Known for its role in various pharmacological activities.
- Benzenesulfonamide group : Often associated with antimicrobial properties.
Molecular Formula
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Interaction with Cellular Receptors : It could interact with receptors involved in inflammation and cell proliferation, leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar sulfonamide compounds. For instance, chloroacetamides have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and moderate activity against Candida albicans .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| MRSA | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamides indicates that the position and nature of substituents significantly influence biological outcomes. For example, compounds with halogenated phenyl rings exhibited enhanced lipophilicity, aiding in cellular penetration .
Case Studies
-
Study on Antimicrobial Potential
A study evaluated the antimicrobial efficacy of various chloroacetamide derivatives, including related compounds to this compound. The results indicated that modifications in the phenyl ring could enhance activity against specific bacterial strains . -
Quantitative Structure-Activity Relationship Analysis
Researchers employed QSAR analysis to predict the biological activity of newly synthesized derivatives. The analysis revealed that lipophilicity and molecular weight were critical factors influencing antimicrobial effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
